molecular formula C13H18ClO4PS B14335965 2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate CAS No. 102881-88-9

2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate

Katalognummer: B14335965
CAS-Nummer: 102881-88-9
Molekulargewicht: 336.77 g/mol
InChI-Schlüssel: XLHKLGBOCXBOIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, methylsulfanyl, phenyl, and diethyl phosphate groups, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate typically involves the reaction of 2-chloro-1-phenylethenyl diethyl phosphate with a methylsulfanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the pure product. The use of automated systems ensures consistency and efficiency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Amino or thiol-substituted derivatives

Wissenschaftliche Forschungsanwendungen

2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate has several scientific research applications:

    Biology: Studied for its potential as an enzyme inhibitor due to its phosphate group.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. The chloro and methylsulfanyl groups may also contribute to the binding affinity and specificity of the compound towards its target enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-1-phenylethenyl diethyl phosphate
  • 2-Chloro-2-(methylsulfanyl)-1-phenylethanol
  • 2-Chloro-2-(methylsulfanyl)-1-phenylethyl acetate

Uniqueness

2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate is unique due to the presence of both the methylsulfanyl and diethyl phosphate groups, which provide distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

102881-88-9

Molekularformel

C13H18ClO4PS

Molekulargewicht

336.77 g/mol

IUPAC-Name

(2-chloro-2-methylsulfanyl-1-phenylethenyl) diethyl phosphate

InChI

InChI=1S/C13H18ClO4PS/c1-4-16-19(15,17-5-2)18-12(13(14)20-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3

InChI-Schlüssel

XLHKLGBOCXBOIP-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(OCC)OC(=C(SC)Cl)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.